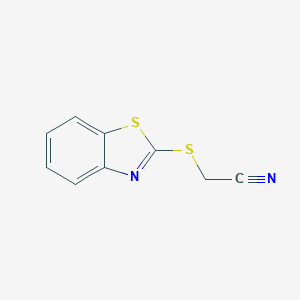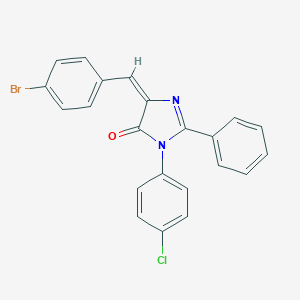
2-(1,3-Benzothiazol-2-ylsulfanyl)acétonitrile
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile is a chemical compound with the molecular formula C9H6N2S2. It is known for its diverse applications in various fields, including medicinal chemistry and material science. The compound features a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms, linked to an acetonitrile group via a sulfanyl bridge.
Applications De Recherche Scientifique
2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an anticonvulsant and antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other materials.
Analyse Biochimique
Biochemical Properties
It has been found to interact with various enzymes and proteins in biochemical reactions
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Dosage Effects in Animal Models
In animal models, 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile has shown anticonvulsant activity. The most active compound of the series showed 75% protection at a dose of 100 mg/kg in mice .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile typically involves the reaction of 2-mercaptobenzothiazole with chloroacetonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound is believed to modulate the activity of GABA (gamma-aminobutyric acid) receptors and sodium channels in the brain. This modulation helps in stabilizing neuronal activity and preventing seizures . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile, known for its use in rubber vulcanization.
2-Aminobenzothiazole: Another benzothiazole derivative with applications in medicinal chemistry.
2-(Benzothiazol-2-ylthio)succinic acid: Used as a corrosion inhibitor in various industrial applications.
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile stands out due to its unique combination of a benzothiazole ring and an acetonitrile group, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S2/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSJKSFGUSSSKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290239 | |
| Record name | 2-(2-Benzothiazolylthio)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24793-01-9 | |
| Record name | 2-(2-Benzothiazolylthio)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24793-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Benzothiazolylthio)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({4'-[4-(acetylamino)phenoxy]-2,2',3,3',5,5',6,6'-octafluoro[1,1'-biphenyl]-4-yl}oxy)phenyl]acetamide](/img/structure/B376999.png)
![ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B377002.png)
![[3-[2,3,5,6-Tetrafluoro-4-[3-(4-fluorobenzoyl)oxyphenoxy]phenoxy]phenyl] 4-fluorobenzoate](/img/structure/B377005.png)
![1-[1,1'-Biphenyl]-4-ylbenzo[f]quinoline](/img/structure/B377006.png)

![2,4-dichloro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B377008.png)
![N-{1-[(benzylamino)carbonyl]-2-[(4-chlorophenyl)sulfanyl]-2-phenylvinyl}benzamide](/img/structure/B377009.png)

![N-{2-(diphenylphosphoryl)-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B377013.png)
![5-(2,4-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B377014.png)

![5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B377016.png)
![2-(4-chlorophenyl)-4-(4-methoxyphenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B377018.png)
![3-[1,1'-biphenyl]-4-yl-4-(4-methoxyphenyl)-5-(1-naphthyl)-4H-1,2,4-triazole](/img/structure/B377020.png)
